N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a methylcarbamoyl group and a pyrrolidine ring substituted with a methylsulfonyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the methylcarbamoyl group. The pyrrolidine ring is then synthesized separately and functionalized with a methylsulfonyl group. Finally, the two components are coupled under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methylcarbamoyl and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(ethylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
- N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(ethylsulfonyl)pyrrolidine-2-carboxamide
- N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
Uniqueness
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-13-10(16)8-5-7-20-12(8)14-11(17)9-4-3-6-15(9)21(2,18)19/h5,7,9H,3-4,6H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMIULBOTWLXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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